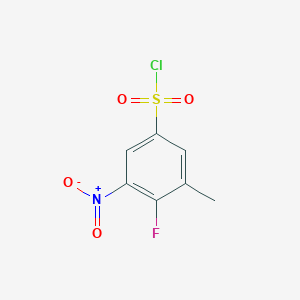

Chlorure de 4-fluoro-3-méthyl-5-nitrobenzènesulfonyle

Vue d'ensemble

Description

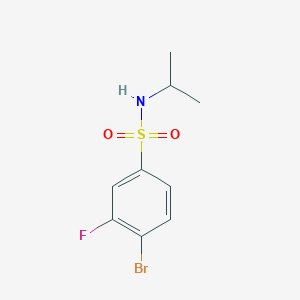

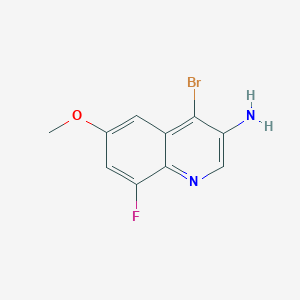

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It has a molecular weight of 253.64 . The IUPAC name for this compound is 4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is 1S/C7H5ClFNO4S/c1-4-2-5 (15 (8,13)14)3-6 (7 (4)9)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthèse pharmaceutique

Ce composé est utilisé dans l'industrie pharmaceutique comme réactif pour la synthèse de divers composés . Son groupe chlorure de sulfonyle réactif peut être utilisé pour introduire une fonctionnalité sulfonamide, qui est un motif structural courant dans de nombreux médicaments en raison de ses propriétés bioactives.

Safety and Hazards

The safety and hazards of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride are not explicitly mentioned in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS), which provides information on handling, storage, and disposal, as well as hazards related to fire, explosion, and exposure .

Mécanisme D'action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The mode of action of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the electrophile (sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that the compound could potentially interfere with pathways involving its targets (amines, alcohols, phenols) through the formation of sulfonamides, sulfonic esters, and sulfonic acids .

Result of Action

The molecular and cellular effects of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride’s action would depend on the specific biological context in which it is used. Given its reactivity with amines, alcohols, and phenols, it could potentially modify proteins or other biomolecules, thereby altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. For instance, it should be stored under inert gas at 2-8°C due to its sensitivity to moisture .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNPGZISRKDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)

![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)